Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride
Description
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydro structure and a phenyl group
Properties
CAS No. |
109904-46-3 |
|---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
5-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-12(2)15-10-6-9-14(11-15)13-7-4-3-5-8-13;/h3-5,7-9,12H,6,10-11H2,1-2H3;1H |
InChI Key |
JRSYYSWPGBBNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC=C(C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride, often involves the use of magnetically recoverable catalysts. These catalysts can be separated from the reaction medium using an external magnet, making the process more efficient . The core–shell structure of Fe3O4@KCC-1-npr-NH2 has been employed in the synthesis of tetrahydro di-pyrazolopyridines .
Industrial Production Methods
Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions using robust catalysts and optimized reaction conditions. The use of magnetic nanoparticles as catalysts has been explored for their high surface area and reusability .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce fully saturated piperidine derivatives.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): Known for its neurotoxic effects and used in research related to Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: A simpler derivative of pyridine with similar structural features.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydro structure with a phenyl group makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
